molecular formula C18H24N4O3S B12038089 4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12038089
M. Wt: 376.5 g/mol
InChI Key: JXHQQMZHZOVALB-UHFFFAOYSA-N
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Description

4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound with the molecular formula C18H24N4O3S. It is part of the triazole family, which is known for its diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide.

    Attachment of the Methoxyphenoxy Group: This step involves the reaction of the triazole intermediate with 4-methoxyphenol in the presence of a suitable base.

    Incorporation of the Morpholinylmethyl Group: The final step involves the reaction of the intermediate with morpholine and formaldehyde under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The exact mechanism of action of 4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and other functional groups. These interactions can modulate biological pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

  • 4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Comparison:

  • Structural Differences: The presence of different substituents on the triazole ring or variations in the side chains can lead to differences in biological activity and chemical reactivity.
  • Unique Properties: 4-Allyl-5-[(4-methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

5-[(4-methoxyphenoxy)methyl]-2-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C18H24N4O3S/c1-3-8-21-17(13-25-16-6-4-15(23-2)5-7-16)19-22(18(21)26)14-20-9-11-24-12-10-20/h3-7H,1,8-14H2,2H3

InChI Key

JXHQQMZHZOVALB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN(C(=S)N2CC=C)CN3CCOCC3

Origin of Product

United States

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